molecular formula C19H25NO3 B7642216 3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid

3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid

Cat. No. B7642216
M. Wt: 315.4 g/mol
InChI Key: AVRKSGPITMRFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid, also known as MK-4827, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair, and their inhibition has been shown to have therapeutic potential in cancer treatment.

Mechanism of Action

3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid works by inhibiting PARP enzymes, which are involved in DNA repair. When PARP enzymes are inhibited, cancer cells are unable to repair DNA damage caused by chemotherapy or radiation therapy, leading to cell death. This is known as synthetic lethality. In addition to its effects on cancer cells, this compound has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PARP enzymes and NF-κB activation, it has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This can prevent the growth and spread of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid in lab experiments is its potency and specificity for PARP enzymes. This allows for precise targeting of cancer cells and minimal off-target effects. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other PARP inhibitors.

Future Directions

There are several future directions for research on 3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid. One area of focus is the development of combination therapies that can enhance its effectiveness in cancer treatment. Another area of focus is the development of more potent and selective PARP inhibitors. Additionally, research is needed to better understand the mechanisms of action of this compound in neurodegenerative diseases and inflammation. Finally, clinical trials are needed to further evaluate its safety and efficacy in cancer treatment.

Synthesis Methods

3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid can be synthesized using a multi-step process. The first step involves the reaction of 2-methylphenylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperidine to form the piperidine acid chloride. The final step involves the reaction of the piperidine acid chloride with 3-(bromomethyl)propanoic acid to form this compound.

Scientific Research Applications

3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. Clinical trials have also shown promising results in patients with ovarian and breast cancer. In addition to its use in cancer treatment, this compound has also been studied for its potential use in neurodegenerative diseases and inflammation.

properties

IUPAC Name

3-[1-[2-(2-methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-13-5-2-3-7-15(13)16-11-17(16)19(23)20-10-4-6-14(12-20)8-9-18(21)22/h2-3,5,7,14,16-17H,4,6,8-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRKSGPITMRFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC2C(=O)N3CCCC(C3)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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